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Compound of Interest

1-Cyclopentyl-1H-pyrrole-3-
Compound Name:
carbaldehyde

Cat. No.: B1518920

An In-depth Technical Guide to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde: Structure,
Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of 1-Cyclopentyl-1H-pyrrole-3-
carbaldehyde, a heterocyclic compound of significant interest in modern organic synthesis.
The document delves into its core molecular architecture, elucidates the prevalent synthetic
methodologies with a focus on the Vilsmeier-Haack reaction, details its spectroscopic
signature, and explores its reactivity and utility as a versatile intermediate. This guide is
intended for researchers, chemists, and drug development professionals seeking to leverage
this molecule's unique structural and chemical properties for the creation of complex molecular
targets, fine chemicals, and novel pharmaceutical agents.[1]

Introduction: A Versatile Heterocyclic Building Block

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a substituted aromatic heterocycle that has
garnered considerable attention as a valuable building block in various chemical fields.[2] Its
structure is defined by three key components: a central five-membered aromatic pyrrole ring,
an N-substituted cyclopentyl group, and a C-3 substituted carbaldehyde (formyl) group. This
specific arrangement of functional groups imparts a unique combination of stability and
reactivity, making it an ideal precursor for the synthesis of more elaborate molecules.
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The aldehyde functional group, in particular, serves as a versatile chemical handle, enabling a
wide array of subsequent transformations. Consequently, this compound is frequently
employed as a key intermediate in the development of pharmaceuticals, advanced materials,
and specialized ligands for catalysis.[1][2] Its utility is especially noted in research programs
targeting neurological disorders and in the broader construction of complex organic
frameworks.[1]

Molecular Structure and Physicochemical
Properties

The molecular architecture of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde dictates its chemical
behavior. The pyrrole nucleus is a Tt-excessive aromatic system, meaning the five-membered
ring contains six 1-electrons, rendering it highly susceptible to electrophilic attack. The N-
cyclopentyl group introduces steric bulk and lipophilicity, influencing solubility and
intermolecular interactions. The C-3 carbaldehyde acts as a moderate electron-withdrawing
group, modulating the aromaticity of the pyrrole ring and serving as the primary site for
synthetic elaboration.

Below is the 2D representation of its molecular structure.

Molecular structure of the title compound.

Table 1: Physicochemical and Computational Data
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Property Value Source
CAS Number 1071359-81-3 [31[4]
Molecular Formula C10H13NO [4]
Molecular Weight 163.22 g/mol [31[4]
Purity Typically 295% [31[5]
Appearance White to yellow or brown solid

Topological Polar Surface Area

(TPSA) 25 4
logP (calculated) 2.4157 [4]
Hydrogen Bond Acceptors 2 [4]
Hydrogen Bond Donors 0 [4]
Rotatable Bonds 2 [4]

Synthesis Strategy: The Vilsmeier-Haack

Formylation

The most direct and widely employed method for synthesizing pyrrole-3-carbaldehydes is the

Vilsmeier-Haack reaction.[6] This reaction is a powerful tool for the formylation of electron-rich

aromatic and heteroaromatic compounds.[6]

Causality and Mechanistic Insight

The choice of the Vilsmeier-Haack reaction is predicated on the high nucleophilicity of the

pyrrole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.[7]

» Formation of the Vilsmeier Reagent: The reaction is initiated by the in-situ formation of a

highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. This is typically

generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl

chloride (POCI3).[6][7]
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o Electrophilic Attack: The 1t-system of the N-cyclopentylpyrrole precursor attacks the
electrophilic carbon of the Vilsmeier reagent.

e Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, where it is
readily hydrolyzed to yield the final aldehyde product.[7]

A critical aspect of this synthesis is regioselectivity. While unsubstituted pyrrole preferentially
undergoes electrophilic substitution at the C-2 position, the presence of an N-substituent can
influence the outcome. For N-substituted pyrroles, formylation can be effectively directed to the
C-3 position, a phenomenon that can be enhanced by the steric properties of the reagents and
substrate.[8][9]

Workflow for Vilsmeier-Haack Synthesis.

Protocol: Vilsmeier-Haack Formylation of N-
Cyclopentylpyrrole

This protocol is a representative example adapted from established procedures for similar
substrates.[10]

o Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-
dimethylformamide (DMF, 6.5 equivalents) in an ice bath. Add phosphoryl chloride (POCIs,
1.1 equivalents) dropwise while stirring. Allow the mixture to stir for 30 minutes to form the
Vilsmeier reagent.

o Substrate Addition: Dissolve N-cyclopentylpyrrole (1.0 equivalent) in a minimal amount of
DMF and add it dropwise to the pre-formed Vilsmeier reagent.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at
room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture
onto crushed ice.

o Neutralization: Basify the aqueous solution by slowly adding a solution of sodium hydroxide
(e.g., 1M or 20% NaOH) until the pH reaches ~11, then adjust to a final pH of 6-7.[10]
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o Extraction: Extract the product from the aqueous layer using an appropriate organic solvent
(e.g., ethyl acetate or dichloromethane).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be further purified by flash
column chromatography on silica gel.

Structural Elucidation via Spectroscopic Analysis

The identity and purity of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde are unequivocally
confirmed through a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

. Expected Chemical Shift /
Technique Feature

Value

1H NMR (CDCls, 300 MHz) Aldehyde Proton (-CHO) ~9.8 ppm (singlet, 1H)
Pyrrole H-2, H-5 ~7.2-7.4 ppm (multiplets, 2H)
Pyrrole H-4 ~6.4 ppm (singlet, 1H)
Cyclopentyl Protons ~1'6._4'2 ppm (complex

multiplets, 9H)
13C NMR (CDCls, 75 MHz) Carbonyl Carbon (C=0) ~185 ppm
Pyrrole Carbons ~105-140 ppm
Cyclopentyl Carbons ~25-60 ppm
IR Spectroscopy (KBr) C=0 Stretch (Aldehyde) ~1650 cm~1 (strong)[10]
C-H Stretch (Aromatic) ~3100 cm™t
C-H Stretch (Aliphatic) ~2800-3000 cm—1
Mass Spectrometry (ESI+) Molecular lon Peak [M+H]* m/z = 164

Chemical Reactivity and Synthetic Applications
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The synthetic value of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde lies in the reactivity of its
aldehyde group, which provides a gateway to a multitude of other functional groups and
molecular scaffolds.

o Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (1-
Cyclopentyl-1H-pyrrole-3-carboxylic acid) using standard oxidizing agents like potassium
permanganate or Jones reagent.[11]

e Reduction: The formyl group can be selectively reduced to a primary alcohol ((1-Cyclopentyl-
1H-pyrrol-3-yl)methanol) using mild reducing agents such as sodium borohydride.[11]

o Condensation Reactions: It serves as an electrophile in condensation reactions. For
example, it can undergo Horner-Wadsworth-Emmons olefination to yield a,3-unsaturated
esters or nitriles, extending the carbon chain.[8]

e Reductive Amination: Reaction with primary or secondary amines followed by reduction
provides access to a diverse range of N-substituted aminomethylpyrroles, a common motif in
pharmacologically active compounds.

Key synthetic transformations of the title compound.

These transformations underscore its role as a pivotal intermediate. By leveraging the
aldehyde, chemists can introduce new functionalities and build molecular complexity, which is
essential for synthesizing drug candidates and performance materials.[1]

Conclusion

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a strategically important molecule in organic
chemistry. Its structure, characterized by an electron-rich N-substituted pyrrole ring and a
reactive C-3 aldehyde, makes it an ideal substrate for constructing complex chemical entities.
The Vilsmeier-Haack reaction provides a reliable and direct route for its synthesis, and its rich
downstream chemistry allows for extensive functionalization. For researchers in medicinal
chemistry and materials science, this compound represents a valuable and versatile tool for
innovation and discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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